Fmoc-N-Me-DL-Ala-OH
CAS No.: 1362858-88-5; 138774-92-2; 84000-07-7
Cat. No.: VC4360239
Molecular Formula: C19H19NO4
Molecular Weight: 325.364
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1362858-88-5; 138774-92-2; 84000-07-7 |
---|---|
Molecular Formula | C19H19NO4 |
Molecular Weight | 325.364 |
IUPAC Name | 2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]propanoic acid |
Standard InChI | InChI=1S/C19H19NO4/c1-12(18(21)22)20(2)19(23)24-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17H,11H2,1-2H3,(H,21,22) |
Standard InChI Key | JOFHWKQIQLPZTC-UHFFFAOYSA-N |
SMILES | CC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Introduction
Chemical Structure and Properties of Fmoc-N-Me-DL-Ala-OH
Molecular Architecture
Fmoc-N-Me-DL-Ala-OH consists of a racemic mixture of D- and L-alanine isomers, each modified by an N-methyl group and protected at the α-amino position by an Fmoc moiety. The Fmoc group () imparts UV activity and acid-labile protection, facilitating deprotection under mild basic conditions . The methyl group on the nitrogen atom introduces steric hindrance, reducing hydrogen bonding and enhancing resistance to enzymatic degradation .
Stereochemical Considerations
The DL configuration ensures compatibility with both natural (L-) and non-natural (D-) peptide sequences, enabling the synthesis of chiral peptides with tailored biological activities. This stereochemical flexibility is critical for designing inhibitors of protein-protein interactions, where mirror-image configurations often exhibit enhanced binding affinities .
Physicochemical Characteristics
Key properties include:
Property | Value | Source |
---|---|---|
Molecular Weight | 325.36 g/mol | |
Melting Point | Not reported | – |
Optical Rotation | (DMF) | |
Solubility | 10 mM in DMSO | |
Storage Stability | -20°C (dry), -80°C (solution) |
The compound’s solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) facilitates its use in solid-phase peptide synthesis (SPPS) . Its optical rotation, measured at in DMF, reflects the chiral nature of the racemic mixture .
Synthesis and Analytical Characterization
Synthetic Pathways
Fmoc-N-Me-DL-Ala-OH is synthesized via a multi-step protocol involving:
-
Methylation of Alanine: Introduction of the N-methyl group using methyl iodide or formaldehyde under reductive amination conditions .
-
Fmoc Protection: Reaction with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as diisopropylethylamine (DIPEA) .
-
Racemic Resolution: Separation of D- and L-isomers via chiral chromatography or enzymatic resolution, though commercial samples often retain the DL mixture for versatility .
A representative synthesis from Harris et al. (2009) achieved 77% yield after purification via recrystallization from ethyl acetate/hexane .
Analytical Validation
Nuclear Magnetic Resonance (NMR):
-
-NMR (DMSO-d6): Signals at δ 7.90–7.29 ppm (aromatic Fmoc protons), 4.61–4.21 ppm (α-CH and Fmoc-CH2), and 2.70 ppm (N-CH3) .
-
-NMR: Peaks at δ 173.0 ppm (COOH), 143.9–120.1 ppm (Fmoc carbons), and 37.0 ppm (N-CH3) .
Mass Spectrometry:
Chromatographic Purity:
Applications in Peptide Science and Drug Development
Solid-Phase Peptide Synthesis (SPPS)
Fmoc-N-Me-DL-Ala-OH is a cornerstone in Fmoc-based SPPS due to its:
-
Enhanced Stability: The N-methyl group reduces aggregation during chain elongation, enabling synthesis of hydrophobic sequences like amyloid-β fragments .
-
Deprotection Efficiency: The Fmoc group is removed using 20% piperidine in DMF without affecting acid-labile side chains .
In a study by Harris et al. (2009), N-methyl scanning of a malaria parasite invasion inhibitor incorporated Fmoc-N-Me-DL-Ala-OH to optimize peptide helicity and proteolytic resistance . The resulting analogue showed a 10-fold increase in half-life in serum compared to the non-methylated parent peptide .
Conformational Control in Peptide Design
N-methylation induces specific secondary structures:
-
β-Turn Stabilization: In cyclic peptides, N-Me-DL-Ala promotes β-turn formation, critical for mimicking protein interfaces .
-
Helix Induction: In linear sequences, it enhances α-helix stability by reducing backbone flexibility .
For example, incorporation into a gp41 HIV fusion inhibitor improved helical content by 40%, as measured by circular dichroism .
Bioconjugation and Protein Engineering
The Fmoc group’s UV activity () enables real-time monitoring of conjugation reactions. Applications include:
-
Surface Functionalization: Covalent attachment of peptides to gold nanoparticles for biosensors .
-
Site-Specific Modifications: Introducing methylated residues into enzymes to alter substrate specificity .
Pharmacological and Therapeutic Insights
Enhanced Bioavailability
N-methylation improves pharmacokinetic properties by:
-
Reducing Renal Clearance: Increased hydrophobicity prolongs circulation time .
-
Inhibiting Proteolysis: Resistance to chymotrypsin and pepsin enhances oral bioavailability .
In a preclinical study, an N-methylated peptide analogue of glucagon-like peptide-1 (GLP-1) exhibited a 6-hour half-life in rats versus 2 hours for the native peptide .
Blood-Brain Barrier (BBB) Penetration
The compound’s small size (MW < 500 Da) and moderate logP (~2.5) facilitate BBB crossing. Researchers have leveraged this to develop neuropeptide analogues for Alzheimer’s disease, achieving 5-fold higher brain concentrations than non-methylated counterparts .
Recent Advances and Future Directions
Automated Synthesis Platforms
Integration into robotic SPPS systems has enabled high-throughput production of N-methylated peptide libraries for drug screening . A 2024 study reported the synthesis of 1,024 unique peptides in 48 hours using Fmoc-N-Me-DL-Ala-OH as a key building block .
Sustainable Chemistry
Novel enzymatic methylation methods using methyltransferases (e.g., MtfA) have reduced reliance on toxic reagents like methyl iodide, improving the compound’s eco-footprint .
Targeted Drug Delivery
Conjugation to tumor-homing peptides (e.g., RGD motifs) has yielded prostate-specific membrane antigen (PSMA)-targeted therapeutics with 90% tumor uptake in murine models .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume